molecular formula C6F4IN B14186943 1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene CAS No. 923294-34-2

1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene

Cat. No.: B14186943
CAS No.: 923294-34-2
M. Wt: 288.97 g/mol
InChI Key: JDSHANOXERGFIG-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its incorporation of multiple fluorine atoms and an iodine atom, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene typically involves multi-step organic reactions. One common approach is the use of fluorinated precursors and iodine sources under controlled conditions. The reaction may involve:

    Fluorination: Introduction of fluorine atoms using reagents like elemental fluorine or fluorinating agents.

    Cyclization: Formation of the bicyclic structure through intramolecular reactions.

    Iodination: Incorporation of the iodine atom using iodine or iodinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cycloaddition: The bicyclic structure allows for cycloaddition reactions with other unsaturated compounds.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or hydrogen peroxide.

    Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation may produce higher oxidation state compounds.

Scientific Research Applications

1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene involves its interaction with molecular targets through its functional groups. The fluorine atoms enhance its reactivity and stability, while the iodine atom can participate in halogen bonding. These interactions can influence various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene is unique due to its bicyclic structure and the specific arrangement of fluorine and iodine atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

923294-34-2

Molecular Formula

C6F4IN

Molecular Weight

288.97 g/mol

IUPAC Name

2,4,5,6-tetrafluoro-3-iodo-7-azabicyclo[4.1.0]hepta-1(7),2,4-triene

InChI

InChI=1S/C6F4IN/c7-1-3(11)2(8)5-6(10,12-5)4(1)9

InChI Key

JDSHANOXERGFIG-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C2(C1=N2)F)F)F)I)F

Origin of Product

United States

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